

An In-Depth Technical Guide to the Chemical Structure of Typhasterol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Typhasterol**

Cat. No.: **B1251266**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids, plays a crucial role in plant growth and development. This technical guide provides a comprehensive overview of the chemical structure of **Typhasterol**, including its detailed molecular architecture, physicochemical properties, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for the synthesis of **Typhasterol** and methodologies for bioactivity assessment. Signaling pathways involving **Typhasterol** are visually represented, offering a deeper understanding of its biological context. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

Chemical Structure and Properties

Typhasterol, with the systematic IUPAC name (3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one, is a C₂₈-steroid belonging to the brassinosteroid family of plant hormones.^[1] It is structurally characterized as an ergostan-6-one bearing three hydroxy substituents at positions 3 α , 22R, and 23R.^[1] **Typhasterol** is also known by its synonym, 2-Deoxycastasterone.^[1]

The presence of multiple chiral centers and hydroxyl groups in its structure contributes to its specific biological activity and its role as a precursor to other potent brassinosteroids like Castasterone and Brassinolide.

Table 1: Chemical and Physical Properties of **Typhasterol**

Property	Value	Reference
Chemical Formula	C ₂₈ H ₄₈ O ₄	[1]
Molecular Weight	448.7 g/mol	[1]
CAS Number	87734-68-7	[1]
Appearance	Solid	
Melting Point	227 - 230 °C	
InChI Key	SBSXXCCMIWEPEEE- SELDZKRUSA-N	[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of **Typhasterol** has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, detailed published spectrum for **Typhasterol** is not readily available in the public domain, the structural features suggest characteristic chemical shifts. The presence of multiple hydroxylated carbons and the steroid backbone would result in a complex but interpretable spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **Typhasterol**

(Note: These are predicted values based on the known structure and data for similar brassinosteroids. Actual experimental values may vary.)

Atom Position	Predicted ¹³ C Shift (ppm)	Predicted ¹ H Shift (ppm)
3	~71	~3.5-4.0 (m)
6	~212 (C=O)	-
22	~75	~3.6-3.8 (m)
23	~73	~3.4-3.6 (m)
18 (CH ₃)	~12	~0.7 (s)
19 (CH ₃)	~19	~0.8 (s)
21 (CH ₃)	~16	~0.9 (d)
26 (CH ₃)	~17	~0.8 (d)
27 (CH ₃)	~20	~0.9 (d)
28 (CH ₃)	~15	~1.0 (d)

Mass Spectrometry (MS)

Mass spectrometry of **Typhasterol** would likely show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be characteristic of the steroid structure, with initial losses of water molecules from the hydroxyl groups, followed by cleavage of the side chain and fragmentation of the steroid rings.[2][3]

Table 3: Predicted Mass Spectrometry Fragmentation for **Typhasterol**

m/z	Predicted Fragment
448	[M] ⁺
430	[M - H ₂ O] ⁺
412	[M - 2H ₂ O] ⁺
394	[M - 3H ₂ O] ⁺
Side chain cleavage	Various fragments

Experimental Protocols

Chemical Synthesis of Typhasterol

A reported synthesis of **Typhasterol** starts from crinosterol.^{[4][5]} The following is a summarized protocol based on the literature.

Materials:

- Crinosterol
- Methanesulphonyl chloride
- Pyridine
- Jones reagent (Chromium trioxide in sulfuric acid)
- Acetic anhydride
- m-Chloroperoxybenzoic acid (m-CPBA)
- 30% HBr in acetic acid
- Caesium acetate
- Potassium hydroxide
- Methanol
- Ethyl acetate
- Ether
- Sodium hydrogen carbonate
- Silica gel for column chromatography

Procedure:

- Mesylation of Crinosterol: React crinosterol with methanesulphonyl chloride in pyridine to form the corresponding mesylate.
- Solvolysis and Oxidation: The mesylate undergoes solvolysis followed by Jones oxidation to yield a cyclopropyl ketone.
- Acid Treatment and Acetylation: Treatment with acid followed by acetylation with acetic anhydride yields (22E,24S)-6-oxo-5 α -ergost-22-en-3 β -yl acetate.[4]
- Epoxidation: The double bond in the side chain is epoxidized using m-CPBA. The (22R,23R)-epoxide is separated.
- Epoxide Ring Opening and Inversion: The epoxide ring is opened with 30% HBr in acetic acid. This is followed by an inversion reaction at the carbon bearing the bromine atom and subsequent acetylation to yield the (22R,23R,24S)-triacetate.[4]
- Saponification to Teasterone: Saponification of the triacetate yields teasterone.[4]
- Sulphonylation of Teasterone: Teasterone is converted to its sulphonate derivative.
- Inversion to **Typhasterol** Acetate: The sulphonate undergoes an inversion reaction with caesium acetate to yield the 3 α -acetate of **Typhasterol**.[4]
- Deprotection to **Typhasterol**: Deprotection of the acetate group affords **Typhasterol**.[4]
- Purification: The final product is purified by silica gel column chromatography.

Bioactivity Assay: Rice Lamina Inclination Test

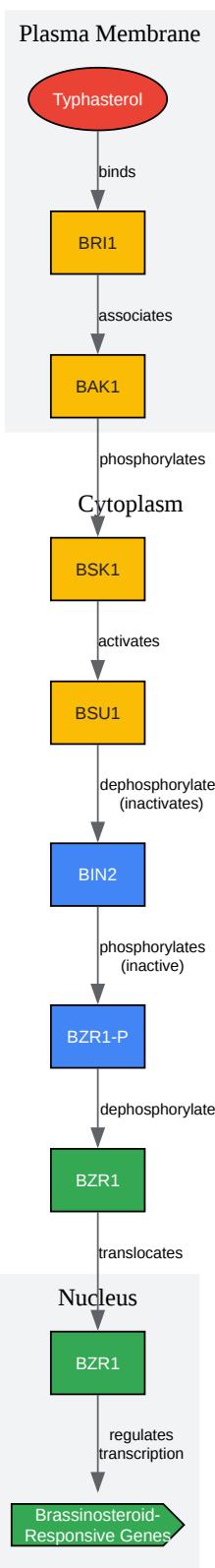
The biological activity of **Typhasterol** can be assessed using the rice lamina inclination test, a highly sensitive bioassay for brassinosteroids.[6]

Materials:

- Rice seeds (e.g., *Oryza sativa* L. cv. 'Koshihikari')
- Test solutions of **Typhasterol** at various concentrations (e.g., 10^{-8} to 10^{-5} M) in a buffer solution containing a surfactant.

- Control solution (buffer with surfactant only).
- Petri dishes with filter paper.
- Growth chamber with controlled temperature and light.

Procedure:


- Seed Germination: Sterilize rice seeds and germinate them in the dark for 2-3 days at a constant temperature (e.g., 28°C).
- Seedling Preparation: Select uniform seedlings and excise the second leaf lamina segments.
- Incubation: Place the leaf segments in Petri dishes containing the test solutions of **Typhasterol** or the control solution.
- Growth Conditions: Incubate the Petri dishes in a growth chamber under continuous light at a constant temperature (e.g., 28°C) for 48-72 hours.
- Measurement: After the incubation period, measure the angle between the lamina and the sheath of each segment.
- Data Analysis: Calculate the average angle for each concentration and compare it to the control. A dose-dependent increase in the angle indicates brassinosteroid activity.

Signaling Pathways and Experimental Workflows

Typhasterol is a key intermediate in the brassinosteroid biosynthetic pathway and elicits its biological effects through the canonical brassinosteroid signaling cascade.

Brassinosteroid Biosynthesis Pathway

Typhasterol is synthesized from campesterol through a series of enzymatic reactions involving hydroxylations and oxidations. It is a direct precursor to castasterone, which is then converted to the highly active brassinolide.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [discovery.researcher.life](#) [discovery.researcher.life]
- 2. [whitman.edu](#) [whitman.edu]
- 3. [chem.libretexts.org](#) [chem.libretexts.org]
- 4. Synthesis of teasterone and typhasterol, brassinolide-related steroids with plant-growth-promoting activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. [researchgate.net](#) [researchgate.net]
- 6. Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5 β -Cholane and 23-Benzoate Function in the Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure of Typhasterol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251266#what-is-the-chemical-structure-of-typhasterol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com